5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H8N2O3S |
|---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
5-(thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c10-7(11)5-8-6(12-9-5)4-1-2-13-3-4/h4H,1-3H2,(H,10,11) |
InChI Key |
DWICAHUODJUAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthesis of 1,2,4-Oxadiazoles
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Amidoxime + Acyl Chloride → O-Acylamidoxime | Solvent: THF or MeCN, Base: TEA or TBAF | Variable |
| 2 | O-Acylamidoxime → 1,2,4-Oxadiazole | Solvent: THF, Catalyst: TBAF, Temperature: RT or 50-80°C | High |
The general synthesis involves two main steps: the formation of O-acylamidoximes and their subsequent cyclization to form the oxadiazole ring.
Specific Preparation of 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
To synthesize 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, one would need to adapt the general synthesis method by incorporating thiolan-3-yl and carboxylic acid functionalities into the starting materials.
Hypothetical Synthetic Route
Preparation of Thiolan-3-yl Amidoxime : This involves reacting thiolan-3-carboxaldehyde with hydroxylamine in the presence of a base.
O-Acylamidoxime Formation : The thiolan-3-yl amidoxime is then reacted with a suitable acyl chloride (e.g., chloroacetic acid chloride) to form the O-acylamidoxime intermediate.
Cyclization to Oxadiazole : The O-acylamidoxime is cyclized in the presence of a catalyst like TBAF to form the oxadiazole ring.
Introduction of Carboxylic Acid Group : This could involve further modification of the oxadiazole derivative to introduce a carboxylic acid group, possibly through hydrolysis or direct incorporation during the synthesis.
Challenges and Considerations
- Steric Hindrance : The thiolan-3-yl group may introduce steric hindrance, affecting the cyclization efficiency.
- Functional Group Compatibility : Ensuring that the carboxylic acid group is introduced without interfering with the oxadiazole ring formation is crucial.
Research Findings and Variations
While specific research on 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is limited, studies on related compounds provide valuable insights:
- 1,2,4-Oxadiazoles are known for their bioactivity and are often synthesized using amidoximes and acyl chlorides.
- TBAF is commonly used as a catalyst for the cyclization step, allowing reactions to proceed at room temperature.
- Sterically hindered oxadiazoles can be synthesized using similar methods, though yields may vary.
Chemical Reactions Analysis
Synthetic Pathways and Cyclization Mechanisms
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For analogs such as 3-aryl-5-pentyl-1,2,4-oxadiazoles , microwave-assisted solvent-free methods using potassium carbonate as a base yield products in 8 minutes with ~80% efficiency . While specific data for 5-(thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is absent in the literature, its structure suggests a similar pathway:
-
Thiolan (tetrahydrothiophene) substitution likely occurs via nucleophilic attack of a sulfur-containing intermediate during cyclization.
-
Carboxylic acid groups in oxadiazoles often participate in esterification or amidation reactions, enabling further functionalization (e.g., coupling with amines or alcohols) .
Reactivity of the Oxadiazole Core
The 1,2,4-oxadiazole ring exhibits electrophilic character at C-3 and C-5, making it reactive toward nucleophiles. Key reactions observed in structurally related compounds include:
For 5-(thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid , decarboxylation under thermal conditions may yield 3-(thiolan-3-yl)-1,2,4-oxadiazole , a scaffold noted for bioactivity in cancer cell lines .
Functionalization via Thiol-Ene Chemistry
The thiolan moiety (tetrahydrothiophene) enables participation in radical thiol-ene reactions , a method validated for sulfur-containing heterocycles . Example transformations include:
-
Photoinitiated crosslinking with thiol-terminated polymers to form hydrogels or biomaterials.
-
Thiol-yne coupling for cons
Scientific Research Applications
5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of microbial cell walls, leading to cell lysis and death . In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, focusing on substituents, molecular properties, and reported biological activities:
Key Observations:
- Halogenated Derivatives (e.g., -Br): The bromophenyl analog () could leverage halogen bonding for enhanced affinity in enzyme inhibition, a strategy common in drug design. Heterocyclic Moieties (e.g., thiophene, pyrazole): Methoxythiophen-2-yl () and pyrazol-3-yl () substituents may improve solubility and bioavailability compared to purely aromatic systems.
Biological Activity :
- The dichloro-pyrrole-phenyl analog () demonstrates potent DNA gyrase inhibition, highlighting the role of bulky, hydrophobic substituents in targeting bacterial enzymes.
- Thiolan-3-yl’s tetrahydrothiophene group (absent in the listed analogs) could confer unique conformational flexibility and sulfur-mediated interactions, though experimental validation is needed.
Molecular Weight Trends :
- Derivatives with larger substituents (e.g., bromophenyl at 269.05 g/mol) exhibit higher molecular weights, which may impact pharmacokinetic properties like membrane permeability.
Biological Activity
5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CHNOS
- Molecular Weight : 200.22 g/mol
- CAS Number : 1342999-66-9
- Purity : Minimum 95% .
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit various cancer cell lines effectively.
A study demonstrated that certain oxadiazole derivatives exhibited IC values in the low micromolar range against multiple cancer types:
- HepG2 (liver cancer) : IC = 0.7 ± 0.2 µM
- MCF7 (breast cancer) : IC = 30.0 ± 1.2 µM
- SGC-7901 (stomach cancer) : IC = 18.3 ± 1.4 µM .
Cytotoxicity
The cytotoxic effects of 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid were assessed using various assays:
- MTT Assay : This assay indicated that the compound has a dose-dependent cytotoxic effect on certain cancer cell lines.
| Cell Line | IC (µM) |
|---|---|
| HepG2 | 0.7 ± 0.2 |
| MCF7 | 30.0 ± 1.2 |
| SGC-7901 | 18.3 ± 1.4 |
The mechanism underlying the anticancer activity of oxadiazoles is believed to involve:
- Inhibition of DNA Topoisomerases : These enzymes are critical for DNA replication and transcription; inhibiting them can lead to cell death.
- Induction of Apoptosis : Oxadiazoles may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Kinases : Some studies suggest that oxadiazole derivatives can inhibit tyrosine kinases involved in cancer progression .
Case Study 1: Antitumor Activity
A comprehensive study focused on synthesizing and evaluating various oxadiazole derivatives highlighted that modifications to the thiolane structure significantly impacted their antitumor efficacy. The study found that specific substitutions could enhance potency against resistant cancer cell lines.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of oxadiazoles revealed that:
- The presence of electron-withdrawing groups enhances biological activity.
- The spatial arrangement of substituents plays a crucial role in binding affinity to target proteins .
Safety and Toxicology
While the biological activities are promising, safety assessments indicate potential irritations:
Q & A
Q. What are the optimal synthetic routes for 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. For example, refluxing equimolar amounts of 3-formyl-1H-indole-2-carboxylic acid derivatives with thiolan-containing precursors for 2.5–3 hours under acidic conditions yields the target compound. Post-reaction purification involves recrystallization from acetic acid .
- Key Parameters :
- Molar Ratios : 1:1 to 1.1 equivalents of aldehyde to thiolan precursor.
- Catalyst : Sodium acetate (2.0 equiv) for optimal proton exchange.
- Temperature : Reflux (~110°C) to ensure complete cyclization .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Reverse-Phase HPLC : Use a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity.
- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ ion).
- FT-IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of oxadiazole) validate functional groups .
Q. How can researchers optimize purification to minimize byproducts?
- Methodological Answer :
- Recrystallization : Use acetic acid for high-yield recrystallization, as impurities (e.g., unreacted thiolan precursors) exhibit lower solubility.
- Column Chromatography : Employ silica gel with a gradient elution of ethyl acetate/hexane (1:4 to 1:1) to isolate the compound from polar byproducts .
- Membrane Technologies : Nanofiltration membranes (MWCO 500 Da) can separate low-molecular-weight impurities .
Q. What protocols ensure stability during storage and handling?
- Methodological Answer :
- Storage : Store at -20°C under nitrogen to prevent oxidation.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation is a key pathway; use buffered solutions (pH 1.2–9.0) to assess pH sensitivity .
- Degradation Products :
| Condition | Major Degradants | Detection Method |
|---|---|---|
| Acidic (pH 1.2) | Thiolan ring-opened derivatives | HPLC-MS |
| Alkaline (pH 9) | Oxadiazole hydrolysis products | NMR |
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use microdilution methods (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls (e.g., fluconazole) .
- Enzyme Inhibition : Test against acetylcholinesterase or COX-2 via spectrophotometric assays (e.g., Ellman’s reagent for thiol detection) .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reaction yields under varying conditions?
- Methodological Answer :
- Kinetic Studies : Use in-situ FT-IR or NMR to monitor intermediate formation (e.g., Schiff base intermediates in cyclocondensation).
- Theoretical Framework : Apply Marcus theory to model electron transfer during oxadiazole ring closure. Contradictions may arise from solvent polarity effects on transition states .
- Case Study : Lower yields in non-polar solvents (e.g., toluene) suggest a dipolar transition state requiring polar aprotic media .
Q. How can AI-driven computational tools predict and optimize this compound’s reactivity?
- Methodological Answer :
- COMSOL Multiphysics : Simulate reaction kinetics using finite element analysis (FEA) to model heat/mass transfer in reflux setups .
- Machine Learning : Train models on existing oxadiazole synthesis data (e.g., reaction time, solvent polarity) to predict optimal conditions. Use Python libraries (e.g., Scikit-learn) for regression analysis .
Q. What strategies resolve discrepancies in spectroscopic data interpretation?
- Methodological Answer :
- Multi-Technique Correlation : Combine 2D NMR (HSQC, HMBC) with X-ray crystallography to resolve ambiguous proton assignments.
- Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra (e.g., using Gaussian 16) and compare with experimental data .
Q. How can degradation pathways be elucidated to improve formulation stability?
- Methodological Answer :
- LC-HRMS : Identify degradants via high-resolution mass fragmentation patterns.
- Isotopic Labeling : Use ¹³C-labeled oxadiazole to track hydrolytic cleavage in stability studies .
- Pathway Hypothesis :
Parent Compound → Hydrolysis → Carboxylic Acid Intermediate → Decarboxylation → Thiolan Byproduct
Validate via pH-dependent kinetic profiling .
Q. What experimental designs explore structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Factorial Design : Vary substituents (e.g., thiolan ring size, oxadiazole substituents) and assess antimicrobial potency. Use a 2³ factorial matrix (factors: substituent position, electronics, steric bulk) .
- QSAR Modeling : Generate 3D molecular descriptors (e.g., logP, polar surface area) and correlate with bioactivity via partial least squares (PLS) regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
